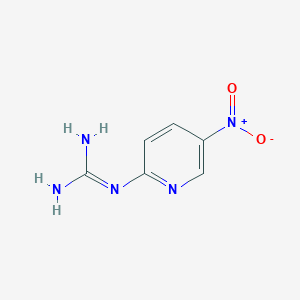

N-(5-Nitropyridin-2-yl)guanidine

Description

Contextualization within Nitropyridine and Guanidine (B92328) Chemical Space

N-(5-Nitropyridin-2-yl)guanidine is defined by its two core components. The pyridine (B92270) portion is a six-membered aromatic heterocycle containing one nitrogen atom. The presence of a nitro group (NO₂) at the 5-position makes it a nitropyridine. This electron-withdrawing group significantly influences the chemical properties of the pyridine ring. The second key feature is the guanidine group, HNC(NH₂)₂, a strongly basic functional group due to the resonance stabilization of its protonated form, the guanidinium (B1211019) cation. scripps.eduwikipedia.org

The compound's structure consists of a pyridine ring with a nitro group at the 5-position and a guanidine group attached at the 2-position. ontosight.ai This specific arrangement of functional groups dictates its potential interactions with biological macromolecules and its reactivity in chemical synthesis.

Table 1: Physicochemical Properties of N-(5-Nitropyridin-2-yl)guanidine

| Property | Value |

|---|---|

| Molecular Formula | C₆H₇N₅O₂ |

| Molecular Weight | 179.16 g/mol |

| CAS Number | 345237-29-8 |

This table presents key identifiers and properties of the compound.

Overview of Research Significance as a Chemical Scaffold

The significance of N-(5-Nitropyridin-2-yl)guanidine in research lies primarily in its utility as a chemical scaffold. A scaffold is a core molecular structure upon which various modifications can be made to develop new compounds with specific properties. This compound has been investigated for its potential biological activities, including its ability to act as an enzyme inhibitor. ontosight.ai

The guanidine moiety is a well-known pharmacophore present in numerous natural products and synthetic drugs. semanticscholar.org The pyridine ring, a common feature in medicinal chemistry, provides a rigid framework that can be functionalized to optimize binding to biological targets. nih.gov The combination of these two groups in N-(5-Nitropyridin-2-yl)guanidine offers a versatile template for the design of new therapeutic agents. For instance, related arylpyridin-2-yl guanidine derivatives have been identified as inhibitors of Mitogen- and Stress-Activated Kinase 1 (MSK1), highlighting the potential of this structural class in drug discovery. mdpi.com

Historical Perspective of Related Heterocyclic Guanidine Derivatives in Target Exploration

The exploration of heterocyclic guanidine derivatives has a rich history in medicinal chemistry. The guanidine group itself has been a key component in drugs dating back to the use of French lilac, which contains a guanidine derivative, for treating diabetes in the Middle Ages. wikipedia.org This ultimately led to the development of the widely used antidiabetic drug, metformin. wikipedia.orgsemanticscholar.org

In more recent decades, the incorporation of the guanidine functionality into heterocyclic systems has yielded a diverse array of biologically active molecules. Researchers have synthesized and evaluated various heterocyclic guanidines for a range of therapeutic targets. These efforts have led to the discovery of compounds with potential applications as antidepressants, analgesics, and agents targeting various receptors. nih.govnih.govnih.gov The strategic modification of these scaffolds, such as altering linker lengths or introducing different heterocyclic rings, has been a common approach to optimize their pharmacological profiles. nih.govacs.org

Table 2: Examples of Biologically Active Heterocyclic Guanidine Derivatives

| Compound Class | Biological Target/Activity |

|---|---|

| Guanidine-containing compounds | Muscarinic receptor antagonists nih.gov |

| (Bis)guanidine and (bis)2-aminoimidazoline derivatives | α2-adrenoceptor antagonists for potential antidepressant activity nih.gov |

| Bis-cyclic guanidine heterocyclic peptidomimetics | Mixed μ-, κ-, and δ-opioid receptor interactions for potential analgesics nih.gov |

This table summarizes the diverse biological activities of various classes of heterocyclic guanidine derivatives.

Structure

3D Structure

Properties

CAS No. |

345237-29-8 |

|---|---|

Molecular Formula |

C6H7N5O2 |

Molecular Weight |

181.15 g/mol |

IUPAC Name |

2-(5-nitropyridin-2-yl)guanidine |

InChI |

InChI=1S/C6H7N5O2/c7-6(8)10-5-2-1-4(3-9-5)11(12)13/h1-3H,(H4,7,8,9,10) |

InChI Key |

ZIAGWGHGUWJHAB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC=C1[N+](=O)[O-])N=C(N)N |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for elucidating the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

¹H NMR Analysis

Proton NMR (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms within a molecule. For the 5-nitropyridine portion of the molecule, the protons on the pyridine (B92270) ring are expected to exhibit distinct signals. Based on data for similar structures like 2-amino-5-nitropyridine (B18323) and 2-chloro-5-nitropyridine (B43025), the proton ortho to the nitro group (at position 6) would appear at the most downfield shift, followed by the proton at position 4, and the proton at position 3. chemicalbook.comchemicalbook.com The protons associated with the guanidine (B92328) group would also produce characteristic signals, though their chemical shifts can be influenced by solvent and concentration.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| H6 (Pyridine) | ~9.0 | d |

| H4 (Pyridine) | ~8.4 | dd |

| H3 (Pyridine) | ~6.8 | d |

| NH (Guanidine) | Variable | br s |

Note: Predicted values are based on related structures and are for illustrative purposes. Actual experimental values may vary.

¹³C NMR Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The carbon atoms in the nitropyridine ring will have characteristic chemical shifts influenced by the electronegative nitro group and the nitrogen heteroatom. The carbon attached to the nitro group (C5) is expected to be significantly deshielded. The guanidinyl carbon (C=N) will also have a distinctive downfield shift. chemicalbook.com

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (ppm) |

| C2 (Pyridine) | ~160 |

| C6 (Pyridine) | ~150 |

| C4 (Pyridine) | ~135 |

| C5 (Pyridine) | ~140 |

| C3 (Pyridine) | ~110 |

| C (Guanidine) | ~155 |

Note: Predicted values are based on related structures and are for illustrative purposes. Actual experimental values may vary.

Mass Spectrometry (MS) for Molecular Formula Confirmation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For N-(5-Nitropyridin-2-yl)guanidine, with a molecular formula of C₆H₇N₅O₂, the expected exact mass can be calculated. ontosight.ai Electron ionization mass spectrometry (EI-MS) would likely show a prominent molecular ion peak (M⁺) corresponding to this mass. nist.gov Fragmentation patterns observed in the mass spectrum can provide further structural information, often involving the loss of the nitro group (NO₂) or cleavage of the guanidine moiety. nist.gov

X-ray Crystallography for Solid-State Structure Determination

In the crystal lattice of the related compound, intermolecular hydrogen bonds involving the guanidine N-H groups and the nitro group's oxygen atoms, as well as π–π stacking interactions between the pyridine rings, are observed. researchgate.net These types of interactions would also be expected to play a crucial role in the crystal packing of N-(5-Nitropyridin-2-yl)guanidine.

Vibrational Spectroscopy for Functional Group Characterization

Vibrational spectroscopy, particularly infrared spectroscopy, is instrumental in identifying the functional groups present in a molecule.

Infrared (IR) Spectroscopy

The IR spectrum of N-(5-Nitropyridin-2-yl)guanidine would display characteristic absorption bands corresponding to its various functional groups. The N-H stretching vibrations of the guanidine and amino groups on the pyridine ring would appear in the region of 3100-3500 cm⁻¹. spectrabase.com The C=N stretching of the guanidine group is expected around 1650 cm⁻¹. nist.gov The asymmetric and symmetric stretching vibrations of the nitro group (NO₂) are typically strong and appear near 1550 cm⁻¹ and 1350 cm⁻¹, respectively. researchgate.netnist.gov Aromatic C-H and C=C stretching vibrations from the pyridine ring would also be present in the fingerprint region.

Interactive Data Table: Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (Guanidine/Amine) | Stretch | 3100-3500 |

| C=N (Guanidine) | Stretch | ~1650 |

| NO₂ (Nitro) | Asymmetric Stretch | ~1550 |

| NO₂ (Nitro) | Symmetric Stretch | ~1350 |

| C=C (Aromatic) | Stretch | 1400-1600 |

| C-H (Aromatic) | Stretch | ~3050 |

Raman Spectroscopy

Raman spectroscopy is a non-destructive analytical technique that provides detailed information about the vibrational modes of a molecule, offering a molecular fingerprint. While a specific experimental Raman spectrum for N-(5-Nitropyridin-2-yl)guanidine is not widely published, the expected characteristic vibrational frequencies can be inferred from the analysis of its constituent functional groups: the nitropyridine ring and the guanidine moiety.

The Raman spectrum of N-(5-Nitropyridin-2-yl)guanidine is expected to be dominated by bands arising from the vibrations of the pyridine ring, the nitro group, and the guanidinium (B1211019) group. The pyridine ring vibrations typically appear in the 1000-1600 cm⁻¹ region. chemicalbook.com The nitro group (NO₂) exhibits characteristic symmetric and asymmetric stretching modes. Based on studies of other nitro-containing aromatic compounds, the asymmetric stretching vibration is typically observed in the range of 1514–1528 cm⁻¹, while the symmetric stretching vibration is found between 1337 cm⁻¹ and 1350 cm⁻¹. researchgate.net

The guanidine group, being a key functional component, also presents distinct Raman signals. The guanidinium ion and its derivatives have been studied using Raman spectroscopy, revealing characteristic vibrational modes. acs.orgolemiss.eduhoriba.com For instance, a strong Raman line associated with the C-N bonds in the guanidinium ion is a notable feature. acs.org The N-H bending modes in guanidine derivatives are also prominent and can be influenced by hydrogen bonding. olemiss.edu

A table of expected Raman shifts for the key functional groups in N-(5-Nitropyridin-2-yl)guanidine is presented below, based on data from related compounds.

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) |

| Nitro Group (NO₂) researchgate.net | Asymmetric Stretch | 1514 - 1528 |

| Symmetric Stretch | 1337 - 1350 | |

| Pyridine Ring chemicalbook.com | Ring Vibrations | 1000 - 1600 |

| Guanidine Group acs.orgolemiss.edu | C-N Stretching | Strong, characteristic bands |

| N-H Bending | Dependent on H-bonding |

This table is predictive and based on analogous structures. Actual experimental values may vary.

Further detailed analysis, potentially aided by computational studies, would be required to assign all the specific bands in the experimental Raman spectrum of N-(5-Nitropyridin-2-yl)guanidine.

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound, providing a crucial check for its purity and confirming its empirical and molecular formula. For N-(5-Nitropyridin-2-yl)guanidine, with the molecular formula C₆H₇N₅O₂, the theoretical elemental composition can be calculated. ontosight.ai

The theoretical weight percentages of carbon (C), hydrogen (H), nitrogen (N), and oxygen (O) are determined based on the atomic weights of the elements and the molecular weight of the compound (181.16 g/mol ). This analysis is a critical step in the characterization of a newly synthesized batch of the compound, ensuring it corresponds to the expected stoichiometry.

The results of elemental analysis are typically considered acceptable if they fall within ±0.4% of the theoretical values, a standard often required by scientific journals for the publication of new compound characterization. researchgate.net

Below is a data table presenting the theoretical elemental composition of N-(5-Nitropyridin-2-yl)guanidine.

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Weight Percentage (%) |

| Carbon | C | 12.01 | 6 | 72.06 | 39.80 |

| Hydrogen | H | 1.008 | 7 | 7.056 | 3.90 |

| Nitrogen | N | 14.01 | 5 | 70.05 | 38.69 |

| Oxygen | O | 16.00 | 2 | 32.00 | 17.68 |

| Total | 181.16 | 100.00 |

This stoichiometric verification is essential for confirming the identity and purity of N-(5-Nitropyridin-2-yl)guanidine, underpinning the reliability of subsequent biological and pharmacological studies.

Computational and Theoretical Investigations

Quantum Chemical Calculations (Density Functional Theory, Ab Initio)

Quantum chemical calculations, particularly those utilizing Density Functional Theory (DFT), have been instrumental in elucidating the fundamental properties of N-(5-Nitropyridin-2-yl)guanidine and related structures.

Theoretical studies on pyridin-2-yl guanidine (B92328) derivatives, using methods like B3LYP/6-31+G**, have revealed the significant role of intramolecular hydrogen bonding in determining their conformation. nih.govresearchgate.net A notable observation is a 180° change in the dihedral angle between the guanidinium (B1211019) group and the pyridine (B92270) ring in the salt forms compared to their N,N'-di-Boc protected counterparts. nih.govresearchgate.net This conformational shift is supported by theoretical calculations, X-ray crystallography, and NMR analysis. nih.govresearchgate.net The data suggest the presence of two distinct intramolecular hydrogen-bonding systems: one between the pyridine nitrogen atom and the guanidinium protons in the salts, and another within the tert-butyl carbamate (B1207046) groups of the Boc-protected derivatives. nih.gov For a closely related molecule, 2-amino-3-methyl-5-nitropyridine, DFT calculations at the B3LYP/cc-pVTZ level have been used to determine the optimized geometry and energetically most stable configuration. semanticscholar.org

The electronic and optical properties of guanidine-based molecules are significantly influenced by their electronic structure, particularly the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). nih.gov The energy gap between HOMO and LUMO is a crucial parameter that describes the molecule's stability and other optical properties. nih.gov Modifications to the guanidine structure can alter the positions of HOMO and LUMO, thereby affecting the charge transfer characteristics of the molecule. nih.gov A smaller HOMO-LUMO gap is generally associated with a softer molecule, while a larger gap indicates a harder molecule. nih.gov These parameters, along with ionization potential and electron affinity, are key to understanding the reactivity of the molecule. nih.gov For instance, in the context of dye-sensitized solar cells, the HOMO value should ideally be lower than the redox couple's HOMO, and the LUMO value should be higher than the semiconductor's conduction band for efficient energy conversion. nih.gov

Natural Bond Orbital (NBO) analysis is a computational method that provides a localized picture of electron density in atoms and bonds. wikipedia.orgq-chem.com It helps in understanding the Lewis structure, hybridization, and intramolecular charge transfer interactions. semanticscholar.orgq-chem.com NBO analysis partitions the complex molecular wavefunction into localized one-center (lone pairs) and two-center (bonds) units, which correspond to the familiar Lewis structure concepts. wikipedia.orgq-chem.com Weak occupancies of antibonding orbitals signal departures from an idealized localized Lewis structure, indicating delocalization effects. wikipedia.org This analysis can reveal hyperconjugative interactions and their role in molecular stability and properties like nonlinear optical behavior. semanticscholar.orgwisc.edu

Molecular Electrostatic Potential (MESP) surface mapping is a valuable tool for understanding the reactive behavior of molecules. semanticscholar.orgresearchgate.net The MESP map visually represents the electrostatic potential on the electron density surface, with different colors indicating regions of varying potential. researchgate.netresearchgate.net Negative potential regions (typically colored red and yellow) are associated with electron-rich areas and are susceptible to electrophilic attack, while positive potential regions (blue) are electron-poor and prone to nucleophilic attack. researchgate.netrsc.org In nitro-substituted pyridines, the negative electrostatic potential is often located around the oxygen atoms of the nitro group and the nitrogen atom of the pyridine ring, highlighting these as sites for intermolecular interactions. researchgate.net MESP analysis, in conjunction with frontier molecular orbital analysis, helps in identifying the chemical reactive sites of a molecule. semanticscholar.org

Molecular Modeling and Docking Studies for Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein. researchgate.net This method is crucial in drug design for understanding the interactions between a potential drug molecule and its biological target. semanticscholar.org For guanidine-containing compounds, docking studies have been employed to elucidate their binding modes with various protein targets. These studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the protein's active site. researchgate.net For example, in the study of certain pyridin-2-yl guanidine derivatives as trypsin inhibitors, docking could help visualize how substituents on the pyridine ring influence the binding affinity. researchgate.net Similarly, for compounds designed to inhibit the overproduction of pro-inflammatory cytokines, docking can predict how the molecule fits into the binding pocket of the target protein. researchgate.net

Elucidation of Specific Receptor Interaction Points (e.g., Hydrogen Bonding, Hydrophobic Contacts)

Molecular docking and other computational techniques are instrumental in identifying the specific interactions between a ligand and its biological target. For N-(5-Nitropyridin-2-yl)guanidine, these studies can predict the key amino acid residues involved in binding, which are crucial for its biological effect. The guanidinium group, a prominent feature of the molecule, is known to form strong, bidentate hydrogen bonds with negatively charged residues such as aspartate and glutamate (B1630785), or with the phosphate (B84403) groups of nucleotides. mit.edu This interaction is a cornerstone of the binding affinity for many guanidine-containing compounds.

In studies of analogous 2-guanidinyl pyridine compounds, the guanidinyl group has been shown to be a critical pharmacophore. For instance, in the inhibition of serine proteases like trypsin, the guanidinium ion of 1-(5-iodopyridin-2-yl)guanidinium was found to interact with the catalytically active serine hydroxy group. nih.gov Furthermore, the pyridinyl nitrogen can act as a hydrogen bond acceptor, potentially forming an intramolecular hydrogen bond with the guanidinium group, which can influence the compound's conformation and its interaction with a receptor. nih.govresearchgate.netepa.gov

Quantitative Structure-Activity Relationship (QSAR) Studies (focused on predictive modeling of target affinity)

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of computational drug design, aiming to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For N-(5-Nitropyridin-2-yl)guanidine and its analogs, QSAR models can be developed to predict their target affinity, guiding the synthesis of more potent derivatives.

The development of a robust QSAR model involves the calculation of various molecular descriptors that quantify the physicochemical properties of the molecules. These descriptors can be broadly categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP). In the case of N-(5-Nitropyridin-2-yl)guanidine, descriptors such as the electrostatic potential of the nitro and guanidinium groups, the polarizability of the pyridine ring, and shape indices would be of particular importance.

While specific QSAR studies on N-(5-Nitropyridin-2-yl)guanidine are not extensively reported in publicly available literature, research on related structures like pyrimidine (B1678525) and nitrobenzene (B124822) derivatives provides a framework for how such an analysis would be conducted. nih.govnih.govdergipark.org.trresearchgate.net For example, a study on pyrimidine derivatives as VEGFR-2 inhibitors successfully used multiple linear regression (MLR) and artificial neural network (ANN) models to predict anticancer activity based on calculated molecular descriptors. nih.govnih.gov Similarly, QSAR studies on nitrobenzene derivatives have utilized hyperpolarizability and conductor-like screening models as effective descriptors to predict toxicity. dergipark.org.tr

Molecular Dynamics Simulations for Conformational Stability and Binding Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of a molecule and its interactions with its environment over time. For N-(5-Nitropyridin-2-yl)guanidine, MD simulations are invaluable for assessing its conformational stability and understanding the dynamics of its binding to a target receptor. nih.govyoutube.comyoutube.com

A key aspect that can be investigated through MD simulations is the conformational flexibility of the guanidinium group relative to the pyridine ring. Studies on similar pyridin-2-yl guanidine derivatives have revealed that intramolecular hydrogen bonding can significantly influence the dihedral angle between these two moieties, leading to distinct conformational preferences. researchgate.netepa.gov MD simulations can explore the energetic landscape of these conformations in a solvated environment, revealing the most stable states and the energy barriers between them. This information is crucial as the bioactive conformation of the ligand is often a low-energy state.

When N-(5-Nitropyridin-2-yl)guanidine is simulated in complex with a target receptor, MD can provide detailed insights into the stability of the binding pose predicted by molecular docking. The simulation can reveal whether the key hydrogen bonds and hydrophobic interactions are maintained over time. Furthermore, MD can uncover subtle changes in the receptor's conformation upon ligand binding, a phenomenon known as induced fit. The analysis of the trajectory from an MD simulation can also be used to calculate the binding free energy, providing a more accurate estimation of the ligand's affinity than docking scores alone. Studies on other ligand-receptor systems have demonstrated the power of MD in elucidating binding pathways and identifying key residues that stabilize the complex. plos.orgnih.gov

Structure Activity Relationship Sar Studies for Molecular Target Interaction

Impact of Substituents on the Pyridine (B92270) Ring on Target Affinity

The substitution pattern on the pyridine ring of pyridinyl-guanidine derivatives plays a significant role in modulating their biological activity. In a study of arylpyridin-2-yl guanidines as inhibitors of Mitogen- and Stress-Activated Kinase 1 (MSK1), the position and nature of substituents on the pyridine ring were found to be critical for inhibitory potency. nih.gov While the lead compound in that study was a 6-phenylpyridin-2-yl guanidine (B92328), the principles of substitution can be extrapolated to N-(5-nitropyridin-2-yl)guanidine.

In the context of MSK1 inhibitors, the introduction of a phenyl ring at various positions on the pyridine nucleus was explored. nih.gov A phenyl group at the 6-position of the pyridine ring was found to be critical for activity. nih.gov The effect of various substituents on this phenyl ring was also investigated, revealing that both electron-donating and electron-withdrawing groups could be tolerated, with some modifications leading to improved activity. For instance, a 3-chloro substituent on the phenyl ring resulted in a modest increase in activity compared to the unsubstituted phenyl analog. nih.gov

While direct data on the replacement of the nitro group in N-(5-nitropyridin-2-yl)guanidine is scarce, the concept of bioisosteric replacement is a common strategy in medicinal chemistry. nih.govnih.gov For example, a trifluoromethyl group has been successfully used as a bioisostere for an aliphatic nitro group in other molecular scaffolds, leading to improved potency and metabolic stability. nih.govnih.gov The influence of the nitro group's position is also a key factor, as its electron-withdrawing effects can activate or deactivate other positions on the ring to nucleophilic or electrophilic attack, thereby influencing synthetic accessibility and metabolic stability. nih.gov

Table 1: Impact of Phenyl Ring Substituents on the Activity of 6-Arylpyridin-2-yl Guanidine Analogs as MSK1 Inhibitors nih.gov

| Compound | Phenyl Ring Substituent | MSK1 Inhibition (IC50, µM) |

| 1a | Unsubstituted | 17.9 |

| 1d | 4-OMe | > 30 |

| 1e | 3-Cl | 16.3 |

| 1f | 3-OMe | > 30 |

| 1j | 4-CF3 | > 30 |

| 1q | 2,5-diCl | Not specified (cytotoxic) |

This table is based on data from a study on MSK1 inhibitors and is used here to illustrate the principles of pyridine ring substitution.

Role of Guanidine Moiety Modifications on Binding Specificity

The guanidine group is a key pharmacophoric feature in many biologically active molecules, primarily due to its ability to form multiple hydrogen bonds and participate in electrostatic interactions. nih.gov In N-(5-nitropyridin-2-yl)guanidine, the guanidinium (B1211019) cation, which is protonated at physiological pH, is expected to play a crucial role in binding to target molecules, likely through interactions with negatively charged amino acid residues such as aspartate or glutamate (B1630785) in a protein's active site. nih.gov

Modifications to the guanidine moiety can have a profound impact on binding affinity and selectivity. Studies on other guanidine-containing compounds have shown that alkylation or acylation of the guanidine nitrogen atoms can alter the hydrogen-bonding pattern and lipophilicity of the molecule, leading to changes in biological activity. nih.gov For example, methylation of specific nitrogen atoms in the guanidine group of peptidic ligands has been shown to shift selectivity between different receptor subtypes. nih.gov

Furthermore, the basicity of the guanidine group can be modulated by substituents on the pyridine ring. The strong electron-withdrawing nitro group at the 5-position of N-(5-nitropyridin-2-yl)guanidine is expected to decrease the pKa of the guanidine moiety compared to an unsubstituted pyridinyl-guanidine. This alteration in basicity can fine-tune the strength of ionic interactions with the target.

While direct modifications of the guanidine group in N-(5-nitropyridin-2-yl)guanidine have not been reported in the available literature, it is a common strategy in medicinal chemistry to replace the guanidine group with bioisosteres to improve pharmacokinetic properties while retaining biological activity. drugbank.com

Linker Region and Scaffold Modifications and their Influence on Conformational Space

Studies on pyridin-2-yl guanidine derivatives have revealed the importance of an intramolecular hydrogen bond between the pyridine nitrogen (N1) and a proton on the guanidinium group. nih.gov This interaction can significantly influence the preferred conformation of the molecule, locking it into a more planar arrangement. nih.gov This conformational preference can be critical for fitting into a specific binding pocket.

A common strategy to explore the importance of this conformation is scaffold rigidification. In the study of MSK1 inhibitors, replacing the flexible pyridinyl-guanidine core with a more rigid bicyclic scaffold, such as a 2-aminobenzimidazole (B67599), led to a significant increase in potency. nih.gov This suggests that the active conformation of the parent compound is indeed the one mimicked by the rigid analog. The 2-aminobenzimidazole scaffold was found to be a privileged structure, with one derivative showing a 10-fold increase in potency compared to the original hit. nih.gov

Table 2: Effect of Scaffold Rigidification on MSK1 Inhibitory Activity nih.gov

| Compound Type | Scaffold | MSK1 Inhibition (IC50, µM) |

| Pyridinyl-guanidine | Flexible | 17.9 (for parent compound 1a ) |

| 2-Aminodihydroquinazoline | Rigid | > 30 |

| 2-Aminobenzimidazole | Rigid | ~2 (for the most potent analog 49d ) |

This table is based on data from a study on MSK1 inhibitors and is used here to illustrate the principles of scaffold modification.

These findings suggest that modifications to the scaffold of N-(5-nitropyridin-2-yl)guanidine, for instance, by incorporating it into a bicyclic system, could be a promising avenue for enhancing its biological activity.

Exploration of Pharmacophore Features Critical for Molecular Recognition

A pharmacophore model for a class of compounds outlines the essential three-dimensional arrangement of functional groups required for biological activity. For N-(5-nitropyridin-2-yl)guanidine and its analogs, the key pharmacophoric features can be inferred from the SAR studies of related compounds.

The critical features for molecular recognition likely include:

A hydrogen bond donor/acceptor system: The pyridine ring nitrogen acts as a hydrogen bond acceptor, while the guanidinium group provides multiple hydrogen bond donors. nih.gov The intramolecular hydrogen bond between these two moieties helps to pre-organize the molecule for binding. nih.gov

A positively charged center: The protonated guanidinium group provides a locus for strong electrostatic interactions with a negatively charged pocket in the target protein. nih.gov

An aromatic system: The pyridine ring provides a scaffold for positioning the key interacting groups and can engage in aromatic interactions (e.g., pi-pi stacking or cation-pi interactions) with the target.

An electron-withdrawing feature: The nitro group at the 5-position significantly influences the electronic landscape of the molecule and is likely a key recognition element. Its replacement with other groups would be a critical test of the pharmacophore model.

The relative orientation of these features is paramount. The study on MSK1 inhibitors demonstrated that a phenyl group at the 6-position of the pyridine ring was crucial, suggesting a specific hydrophobic pocket in the enzyme's active site that accommodates this group. nih.gov For N-(5-nitropyridin-2-yl)guanidine, the 5-nitro group would occupy a different region of the binding site, and its interactions would be a defining feature of the pharmacophore. The exploration of different substituents on the pyridine ring and modifications to the guanidine group and scaffold are all methods to probe and refine the pharmacophore model for this class of compounds.

Molecular Mechanisms of Action and Biochemical Target Interactions

Enzyme Inhibition and Modulation Studies

N-(5-Nitropyridin-2-yl)guanidine and its derivatives have demonstrated inhibitory or modulatory effects on a range of enzymes, highlighting their potential as targeted therapeutic agents.

Cyclin-Dependent Kinase (CDK) Inhibition Mechanisms (e.g., CDK4/6, CDK2)

Dysregulation of cyclin-dependent kinases (CDKs) is a hallmark of cancer, making them attractive targets for drug development. nih.gov Specifically, CDK4 and CDK6 are key regulators of the cell cycle, controlling the transition from the G1 to the S phase. nih.gov The inhibition of CDK4/6 has proven to be an effective strategy in cancer therapy. nih.gov

Derivatives based on a 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine scaffold have been investigated as CDK inhibitors. nih.gov The introduction of a methyl group at a specific position on the thiazole (B1198619) ring can lead to hydrophobic interactions with the gatekeeper residue of the kinase. nih.gov While direct studies on N-(5-Nitropyridin-2-yl)guanidine's effect on CDKs are not extensively detailed in the provided results, the broader class of pyridine-containing compounds has shown promise. The development of selective CDK4/6 inhibitors represents a significant advancement in cancer treatment, offering a balance between efficacy and toxicity. nih.govmdpi.com The combination of CDK4/6 inhibitors with other therapies is also a promising clinical strategy. nih.gov

Table 1: Investigated CDK Inhibition by Related Scaffolds

| Scaffold/Compound Class | Target CDK(s) | Key Interactions | Reference |

| 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine | CDK4 | Hydrophobic interactions with gatekeeper residue | nih.gov |

| 2-Anilino-4-(thiazol-5-yl)pyrimidine | CDK4 | Not specified | nih.gov |

| Palbociclib (CDK4/6 inhibitor) | CDK4/6 | Not specified | oncotarget.com |

BRAF Kinase Allosteric Modulation and Pathway Inhibition (e.g., MAPK/ERK)

The mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway is a critical signaling cascade involved in cell proliferation, differentiation, and survival. nih.gov The BRAF kinase is a key component of this pathway, and its mutation is a driver in many cancers.

Inhibition of the MAPK/ERK pathway has been shown to promote the differentiation of oligodendrocyte precursor cells into mature oligodendrocytes, suggesting a therapeutic potential for demyelinating diseases. nih.gov Specifically, MEK inhibitors like PD0325901 have demonstrated the ability to enhance this differentiation. nih.gov The ERK pathway is also implicated in inflammatory processes, and its inhibition can protect against the adverse effects of inflammatory cytokines. nih.gov While the direct allosteric modulation of BRAF by N-(5-Nitropyridin-2-yl)guanidine is not explicitly detailed, the broader context of inhibiting the MAPK/ERK pathway highlights a potential area for investigation for compounds with similar structural motifs.

Urease and Chymotrypsin (B1334515) Inhibitory Pathways

Urease, a nickel-dependent enzyme, catalyzes the hydrolysis of urea (B33335) and is a key virulence factor for several pathogenic bacteria. nih.gov Its inhibition is a strategy for treating infections caused by ureolytic bacteria and for reducing nitrogen loss from urea-based fertilizers. nih.gov

A derivative of N-(5-nitropyridin-2-yl) has been shown to exhibit dual inhibitory activity against both chymotrypsin and urease. nih.gov The 5-nitropyridin-2-yl derivative of 5-aryl(hetaryl)-2,2-dimethyl-1,3-dioxane-4,6-dione demonstrated an IC50 value of 8.67 ± 0.1 μM against chymotrypsin and 29.21 ± 0.98 μM against urease. nih.gov The presence of a nitro group on the pyridine (B92270) ring appears to be important for the inhibitory activity of some urease inhibitors. nih.gov

Table 2: Urease and Chymotrypsin Inhibition by a N-(5-Nitropyridin-2-yl) Derivative

| Enzyme | Inhibitor | IC50 Value | Reference |

| Chymotrypsin | 5-(5-nitropyridin-2-yl)-2,2-dimethyl-1,3-dioxane-4,6-dione | 8.67 ± 0.1 μM | nih.gov |

| Urease | 5-(5-nitropyridin-2-yl)-2,2-dimethyl-1,3-dioxane-4,6-dione | 29.21 ± 0.98 μM | nih.gov |

Janus Kinase (JAK2) Inhibition Modalities

The Janus kinase (JAK) family, particularly JAK2, plays a crucial role in signal transduction pathways that regulate hematopoiesis and immune responses. frontiersin.orgresearchgate.net Activating mutations in JAK2 are associated with various myeloproliferative neoplasms. frontiersin.orgnih.gov

JAK2 inhibitors are classified as either type I, which bind to the active conformation of the kinase, or type II, which bind to the inactive conformation. nih.gov Type II inhibitors are of particular interest as they may overcome resistance to type I inhibitors. frontiersin.orgnih.gov While direct inhibition of JAK2 by N-(5-Nitropyridin-2-yl)guanidine is not specified, a thiazolo[5,4-b]pyridine (B1319707) scaffold has been identified as a sub-micromolar inhibitor of JAK2. nih.gov This suggests that pyridine-containing compounds could serve as a basis for the development of novel JAK2 inhibitors. Molecular docking and dynamics studies have been used to understand the binding patterns of quinazoline-based JAK2 inhibitors. researchgate.net

Factor IXa and Transglutaminase 2 Inhibition Strategies

Factor IXa is a serine protease that plays a critical role in the blood coagulation cascade, making it a target for anticoagulant drugs. nih.gov Transglutaminase 2 (TG2) is a multifunctional enzyme involved in protein crosslinking and cell signaling, and its dysregulation is implicated in various diseases. rsc.orgnih.gov

Hybrids of (5-nitropyridin-2-yl)imine and 1,3,4-thiadiazole (B1197879) have been designed as potent and selective inhibitors of Factor IXa. nih.gov These compounds showed higher levels of inhibition compared to similar compounds lacking the nitro group on the pyridine ring, indicating the importance of this functional group for activity. nih.gov

Regarding TG2, various small molecule and peptidomimetic inhibitors have been developed. nih.gov While a direct link to N-(5-Nitropyridin-2-yl)guanidine is not established, the development of irreversible peptidic inhibitors serves as a scaffold for creating potent research tools to study TG2's role in disease. rsc.org

Nucleic Acid Interaction Mechanisms (e.g., DNA minor groove binding)

Organic molecules that bind to the minor groove of DNA can modulate gene expression and have a wide range of biological activities. nih.gov These compounds are often crescent-shaped and interact with the DNA through non-covalent forces like hydrogen bonding and van der Waals interactions.

Guanidine (B92328) and its derivatives are known to interact with DNA. Cationic ribonucleic guanidine (RNG) has been shown to bind to DNA with high affinity and sequence specificity. nih.gov Guanidine bridged nucleic acids (GuNA) also exhibit a high binding affinity for complementary single-stranded DNA. rsc.org The guanidinium (B1211019) group can function as a cation and interact with the negatively charged phosphate (B84403) backbone of DNA. While specific studies on N-(5-Nitropyridin-2-yl)guanidine binding to the DNA minor groove are not detailed, the presence of the guanidine group suggests a potential for such interactions. nih.gov The binding of ligands to the DNA minor groove can sometimes induce conformational changes in the DNA structure. nih.gov

Protein-Ligand Binding Dynamics and Specificity at the Molecular Level

The biological activity of N-(5-Nitropyridin-2-yl)guanidine is intrinsically linked to its ability to bind to and inhibit the function of specific proteins. Research has identified this compound as a dual inhibitor of the enzymes chymotrypsin and urease. nih.gov The specificity of this binding is dictated by the unique chemical architecture of the molecule, which combines a nitropyridine ring with a guanidine group.

The guanidine moiety is a key player in the binding dynamics. Guanidinium groups, the protonated form of guanidines at physiological pH, are known to act as mimics for the side chain of the amino acid arginine. This allows them to form strong hydrogen bonds and electrostatic interactions with negatively charged or polar residues within a protein's active site. In the context of enzyme inhibition, the guanidine portion of N-(5-Nitropyridin-2-yl)guanidine likely plays a crucial role in anchoring the inhibitor within the binding pocket.

Furthermore, studies on structurally related guanidine-based pyridine inhibitors of serine proteases, such as trypsin, have demonstrated that the ability of the guanidinyl substituent to form an intramolecular hydrogen bond with the pyridine nitrogen atom enhances inhibitory activity. This pre-organized conformation is thought to facilitate a more favorable binding to the enzyme's active site.

The dynamics of binding are also influenced by the 5-nitro substituent on the pyridine ring. This electron-withdrawing group can significantly modulate the electronic properties of the entire molecule, influencing its ability to participate in various non-covalent interactions, including hydrogen bonding and potentially polar interactions with the protein target.

Research on a derivative of N-(5-Nitropyridin-2-yl)guanidine has shown inhibitory activity against both chymotrypsin and urease, with IC50 values of 8.67 ± 0.1 μM and 29.21 ± 0.98 μM, respectively. nih.gov This dual inhibitory action underscores the compound's ability to interact with different protein architectures, suggesting that the binding dynamics are adaptable to the specific topology of the target enzyme's active site.

Investigation of Specific Molecular Binding Sites and Residue Interactions

While a crystal structure of N-(5-Nitropyridin-2-yl)guanidine complexed with its target enzymes is not publicly available, molecular docking studies of closely related compounds provide significant insights into the specific molecular binding sites and key residue interactions.

In the case of serine proteases like chymotrypsin and trypsin, the binding site is a well-characterized catalytic triad (B1167595) composed of serine, histidine, and aspartate residues. For guanidine-based inhibitors, the guanidinium group is predicted to form salt bridges and hydrogen bonds with acidic residues, such as aspartate, at the base of the S1 specificity pocket.

Molecular docking studies on 1-(5-halopyridin-2-yl)guanidinium ions as trypsin inhibitors have suggested that the substituent at the 5-position of the pyridine ring plays a critical role in binding. It is proposed that this substituent forms a halogen bond with the hydroxyl group of the catalytically active serine residue in the active site. Extrapolating from this, it is highly probable that the nitro group of N-(5-Nitropyridin-2-yl)guanidine engages in a similar crucial interaction with the active site serine of chymotrypsin. The oxygen atoms of the nitro group are well-positioned to act as hydrogen bond acceptors, forming a strong interaction with the serine hydroxyl group.

For the inhibition of urease, a nickel-containing metalloenzyme, the binding interactions are likely to be different. The active site of urease contains two nickel ions that are essential for catalysis. The guanidine group of N-(5-Nitropyridin-2-yl)guanidine could potentially interact with these nickel ions or with the surrounding amino acid residues that coordinate them. The nitrogen atoms of the guanidine group can act as ligands for the metal ions, while also forming hydrogen bonds with nearby residues. The nitropyridine moiety would further stabilize the binding through interactions with other residues in the active site pocket.

The table below summarizes the probable key interacting residues and the nature of their interactions with N-(5-Nitropyridin-2-yl)guanidine based on data from related compounds and known enzyme mechanisms.

| Enzyme Target | Probable Interacting Residues/Components | Nature of Interaction |

| Chymotrypsin/Trypsin (Serine Proteases) | Serine (Catalytic Triad) | Hydrogen Bonding with Nitro Group |

| Aspartate (S1 Pocket) | Salt Bridge/Hydrogen Bonding with Guanidinium Group | |

| Histidine (Catalytic Triad) | Potential Hydrogen Bonding | |

| Urease | Nickel Ions (Active Site) | Coordination with Guanidine Nitrogen Atoms |

| Histidine Residues (Coordinating Ni ions) | Hydrogen Bonding | |

| Aspartate Residues | Hydrogen Bonding |

Derivatization and Analog Development for Optimized Target Engagement

Rational Design of N-(5-Nitropyridin-2-yl)guanidine Analogues with Tuned Properties

Rational drug design involves the iterative process of designing and synthesizing new molecules with a specific biological target in mind. For N-(5-Nitropyridin-2-yl)guanidine, this approach focuses on modifying its core structure to enhance its interaction with its intended biological target while minimizing off-target effects. The presence of the nitropyridine and guanidine (B92328) moieties offers multiple points for structural modification.

The 5-nitro group on the pyridine (B92270) ring is a strong electron-withdrawing group, which significantly influences the electronic properties of the entire molecule. whiterose.ac.uk Modifications at this position, or its replacement with other substituents, can modulate the compound's pKa, reactivity, and ability to form hydrogen bonds. For instance, the synthesis of various nitropyridine derivatives has been explored to develop compounds with a range of biological activities, including as potential inhibitors of enzymes like urease and α-glucosidase. whiterose.ac.uk

The guanidine group is a highly basic functional group that is often protonated at physiological pH. nih.gov This positive charge can be crucial for forming strong ionic interactions with negatively charged residues in the active site of a target protein. Structure-activity relationship (SAR) studies on related pyridin-2-yl guanidine derivatives have shown that modifications to the guanidine group can significantly impact biological activity. nih.gov For example, the design of analogues might involve N-alkylation or N-arylation of the guanidine to alter its basicity and lipophilicity, thereby influencing membrane permeability and target binding affinity.

A hypothetical rational design strategy for N-(5-Nitropyridin-2-yl)guanidine analogues could involve the systematic exploration of substituents on the pyridine ring and the guanidine moiety, as outlined in the table below.

| Modification Site | Proposed Modification | Rationale for Tuning Properties |

|---|---|---|

| 5-Position of Pyridine Ring | Replacement of the nitro group with other electron-withdrawing groups (e.g., -CN, -CF3) or electron-donating groups (e.g., -OCH3, -NH2) | To modulate the electronic properties of the pyridine ring, influencing pKa, target interaction, and metabolic stability. |

| Guanidine Group | N-alkylation or N-arylation | To alter basicity, lipophilicity, and steric hindrance, thereby affecting membrane permeability and binding affinity. |

| Guanidine Group | Cyclization to form rigid mimetics like 2-aminobenzimidazoles | To lock the conformation of the guanidine moiety, potentially increasing binding affinity and selectivity by reducing the entropic penalty upon binding. nih.gov |

Bioisosteric Replacements and Scaffold Hopping Approaches

Bioisosteric replacement is a widely used strategy in medicinal chemistry to replace a functional group with another that has similar physical or chemical properties, with the goal of improving the compound's pharmacological profile. ontosight.aiglenresearch.com For N-(5-Nitropyridin-2-yl)guanidine, the highly basic guanidine group is a prime candidate for bioisosteric replacement to enhance oral bioavailability and reduce potential toxicity associated with strong basicity. nih.gov

Acylguanidines, for example, have been successfully used as bioisosteres for guanidines in the development of G-protein-coupled receptor (GPCR) ligands. google.com This replacement significantly lowers the basicity of the functional group while often retaining the key interactions required for biological activity. google.com Other potential bioisosteres for the guanidine moiety include groups like N-acyl-S-methylisothioureas or squaryldiamines, which can mimic the hydrogen bonding and electrostatic interactions of the guanidine group. nih.govgoogle.com

| Original Functional Group/Scaffold | Proposed Bioisosteric Replacement/Scaffold Hop | Rationale |

|---|---|---|

| Guanidine | Acylguanidine | To reduce basicity and improve drug-like properties while retaining key binding interactions. google.com |

| Guanidine | Squaryldiamine | To mimic the hydrogen bonding pattern of the guanidine group with a less basic functional group. nih.gov |

| Nitropyridine | Nitropyrimidine | To explore a new heterocyclic core with potentially different ADME properties while maintaining key electronic features. |

| Nitropyridine | Benzothiazole | To introduce a bicyclic system that may offer different vector orientations for substituents and improved target interactions. |

Combinatorial Chemistry and Library Synthesis for Target Screening

Combinatorial chemistry provides a powerful platform for the rapid synthesis of a large number of diverse compounds, known as a chemical library, which can then be screened for biological activity. rsc.org This high-throughput approach can accelerate the discovery of new lead compounds by systematically exploring a wide range of structural variations.

For N-(5-Nitropyridin-2-yl)guanidine, a combinatorial library could be generated by varying the substituents on both the pyridine ring and the guanidine moiety. A common strategy for synthesizing such a library is solid-phase synthesis, where one of the starting materials is attached to a solid support, and subsequent reagents are added in a stepwise manner.

For example, a 2-amino-5-nitropyridine (B18323) scaffold could be attached to a solid support. Then, a diverse set of building blocks could be used to introduce variability at the guanidine position. This could involve reacting the supported aminopyridine with a library of isothiocyanates or other guanidinylating agents. Alternatively, a "split-and-pool" synthesis strategy could be employed to generate a large library of individual compounds, each on a separate resin bead.

The resulting library of N-(5-Nitropyridin-2-yl)guanidine analogues can then be screened in high-throughput assays to identify compounds with the desired biological activity. The "hits" from this screening can then be further optimized using the rational design and bioisosteric replacement strategies discussed in the previous sections. The use of mixture-based synthetic combinatorial libraries allows for the assessment of millions of compounds by testing a much smaller number of samples, significantly enhancing the rate of drug discovery. rsc.org

Applications in Chemical Biology and Preclinical Drug Discovery Research

Utility as a Privileged Scaffold for Molecular Probe Development

The N-(5-nitropyridin-2-yl)guanidine framework can be considered a privileged scaffold in the design of molecular probes. Privileged scaffolds are molecular structures that are capable of binding to multiple biological targets, and the combination of the nitropyridine and guanidine (B92328) groups in this compound provides a versatile base for developing a variety of probes. The nitro group can be involved in hydrogen bonding and can be reduced to an amino group, allowing for further chemical modifications. The guanidine group, being basic and capable of forming multiple hydrogen bonds, is a common feature in molecules that interact with biological macromolecules.

Exploration in Target Identification and Validation Studies

Derivatives of N-(5-Nitropyridin-2-yl)guanidine have been synthesized and evaluated for their inhibitory effects on various enzymes, demonstrating their potential in target identification and validation. For instance, a 5-nitropyridin-2-yl derivative has been shown to exhibit dual inhibitory activity against both chymotrypsin (B1334515) and urease, with IC₅₀ values of 8.67 ± 0.1 μM and 29.21 ± 0.98 μM, respectively. nih.gov In another study, copper (II) and zinc (II) complexes with (5-nitropyridin-2-yl)imine ligands were found to effectively inhibit the α-glucosidase enzyme. nih.gov The copper (II) complex showed the highest inhibitory activity with an IC₅₀ of 108 μg/mL, while the ligand itself had an IC₅₀ of 2.14 μg/mL. nih.gov Furthermore, nitrosyl iron complexes where the R group is 5-nitropyridin-2-yl have been shown to be active against cyclic guanosine (B1672433) monophosphate phosphodiesterase (cGMP PDE) and sarcoplasmic reticulum (SR) Ca²⁺-ATPase. nih.gov These studies highlight the utility of the N-(5-nitropyridin-2-yl)guanidine scaffold in exploring and identifying new biological targets.

Potential as Precursors for Radiotracers (e.g., Positron Emission Tomography ligands)

The N-(5-nitropyridin-2-yl)guanidine structure holds potential as a precursor for the synthesis of radiotracers for Positron Emission Tomography (PET) imaging. nih.gov Radiolabeled guanidines are a well-established class of PET tracers, with examples like [¹¹C]-labeled compounds being developed for cardiac imaging. nih.gov The presence of the pyridine (B92270) ring and the potential for chemical modification make the N-(5-nitropyridin-2-yl)guanidine scaffold amenable to the incorporation of positron-emitting radionuclides such as Carbon-11 or Fluorine-18. While direct radiolabeling of N-(5-nitropyridin-2-yl)guanidine itself has not been extensively reported, the established methods for radiolabeling other guanidine-containing compounds suggest that it is a feasible approach for creating novel PET ligands for various imaging applications.

Role in Understanding Molecular Pathologies (e.g., anti-malarial, anti-tubercular applications without clinical efficacy)

The N-(5-nitropyridin-2-yl)guanidine scaffold has been instrumental in the exploration of molecular pathologies, particularly in the context of infectious diseases like malaria and tuberculosis, even though derivatives have not yet achieved clinical efficacy.

Anti-malarial Applications: The guanidine moiety is a key feature in a class of marine natural products called batzelladines, which have demonstrated potent antiplasmodial activity. nih.gov This has spurred interest in synthetic guanidine-containing compounds as potential anti-malarial agents. nih.gov The nitrogen-rich nature of guanidine derivatives makes them attractive candidates for antiplasmodial screening programs. nih.gov While specific studies on the anti-malarial activity of N-(5-Nitropyridin-2-yl)guanidine are not widely documented, the combination of the guanidine group with a nitro-aromatic system, a feature present in some anti-malarial compounds, makes it a relevant scaffold for designing new probes to understand the molecular mechanisms of malaria parasite inhibition.

Anti-tubercular Applications: Nitro-containing compounds are a significant area of research in the development of new anti-tubercular agents. The activation of a nitro group by mycobacterial enzymes is a key mechanism of action for some anti-tubercular drugs. nih.gov Research into 5-nitrofuran-2-yl derivatives has yielded compounds with potent activity against Mycobacterium tuberculosis. nih.govresearchgate.net For example, a derivative, N-(3,5-dibromopyridin-2-yl)-2-((5-nitrofuran-2-yl)methylene)hydrazinecarbothioamide, was found to be highly active against M. tuberculosis H37Rv. nih.gov Furthermore, polycyclic guanidine alkaloids, such as batzelladine L, have also shown activity against M. tuberculosis. mdpi.com Although direct anti-tubercular testing of N-(5-Nitropyridin-2-yl)guanidine is not extensively reported, its structural components—the nitro group and the guanidine moiety—are present in compounds with known anti-tubercular activity, making it a valuable tool for synthesizing new compounds to probe the vulnerabilities of M. tuberculosis. nih.govmdpi.com

Future Research Directions and Unexplored Avenues

Exploration of Novel Stereoselective Synthetic Pathways

While N-(5-Nitropyridin-2-yl)guanidine itself is not a chiral molecule, the introduction of stereocenters into its derivatives could unlock new biological activities and specificities. Future synthetic research should therefore focus on the development of novel stereoselective pathways to access chiral analogs. Over the past two decades, chiral guanidines have emerged as powerful organocatalysts, underscoring the importance of stereochemistry in this class of compounds. rsc.orgresearchgate.netnih.govnih.gov

The exploration of enantioselective synthesis for derivatives of N-(5-Nitropyridin-2-yl)guanidine could involve several strategies. nih.gov One approach could be the use of chiral auxiliaries attached to the guanidine (B92328) or pyridine (B92270) fragments during synthesis, which can be subsequently removed. Another avenue is the development of catalytic asymmetric methods, where a chiral catalyst, such as a chiral guanidine itself or a metal complex with a chiral ligand, directs the formation of a specific stereoisomer. researchgate.netnih.govrsc.org The synthesis of structurally diverse guanidine catalysts, including bicyclic, monocyclic, and acyclic types, has enabled numerous organic transformations with high efficiency and stereoselectivity, a paradigm that could be applied here. rsc.orgresearchgate.net

A key challenge will be to control the regioselectivity and stereoselectivity of reactions involving the guanidinyl group, which is known for its strong basicity and hydrogen-bonding capabilities. nih.gov The development of such synthetic routes would not only provide access to a new chemical space of N-(5-Nitropyridin-2-yl)guanidine derivatives but also contribute to the broader field of asymmetric synthesis. rsc.org

Integration of Advanced Artificial Intelligence and Machine Learning in Compound Design

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and design. nih.govacs.orgcolab.ws For N-(5-Nitropyridin-2-yl)guanidine, these computational tools offer a powerful approach to accelerate the design and optimization of new analogs with desired biological activities, particularly as kinase inhibitors. nih.govacs.orgcolab.wsnih.gov

Given that the guanidinium (B1211019) moiety is a relevant feature in some kinase inhibitors, AI and ML algorithms can be trained on existing kinase inhibitor datasets to identify key structural features for activity and selectivity. nih.gov These models can then be used to virtually screen large libraries of N-(5-Nitropyridin-2-yl)guanidine derivatives, predicting their potential as inhibitors for specific kinases. nih.govacs.org This in silico screening significantly reduces the time and cost associated with traditional high-throughput screening. nih.gov

Generative AI models can also be employed to design novel N-(5-Nitropyridin-2-yl)guanidine analogs de novo, with optimized properties such as enhanced potency, reduced off-target effects, and improved pharmacokinetic profiles. These models can learn the underlying chemical rules and relationships from known active compounds to generate new molecular structures that are likely to be active. nih.gov The integration of AI and ML into the design-synthesis-test-analyze cycle will undoubtedly be a key driver for future research on this compound.

Identification of New Protein-Protein Interaction Modulators

Protein-protein interactions (PPIs) represent a vast and largely untapped class of therapeutic targets. nih.govnih.gov The guanidinium group, with its ability to form strong hydrogen bonds and salt bridges, is an attractive functional group for targeting the often flat and featureless interfaces of PPIs. rsc.org Future research should explore the potential of N-(5-Nitropyridin-2-yl)guanidine and its derivatives as modulators of PPIs.

The initial steps in this direction would involve computational screening of N-(5-Nitropyridin-2-yl)guanidine against known PPI targets. Machine learning models trained to identify PPI inhibitors can be a valuable tool in this initial assessment. nih.govaustraliansciencejournals.comnih.govresearchgate.netmdpi.com Promising candidates from in silico studies would then be synthesized and evaluated in biochemical and cell-based assays to confirm their activity.

A particularly interesting avenue would be the design of "molecular glues" based on the N-(5-Nitropyridin-2-yl)guanidine scaffold. rsc.org These molecules could stabilize or induce protein-protein interactions, a less explored but equally important mode of PPI modulation. nih.gov The nitropyridine moiety offers a versatile handle for chemical modification, allowing for the creation of a diverse library of compounds to probe a wide range of PPIs implicated in various diseases.

Development of Next-Generation Molecular Probes for Complex Biological Systems

Molecular probes are indispensable tools for visualizing and understanding complex biological processes in living systems. nih.govucsd.edunih.govrsc.orgmdpi.com The unique properties of the guanidinium group, such as its strong basicity and ability to interact with anions, make it an excellent recognition motif for the development of fluorescent probes. mdpi.comrsc.org

Future research should focus on the design and synthesis of novel fluorescent molecular probes derived from N-(5-Nitropyridin-2-yl)guanidine. By attaching a fluorophore to the N-(5-Nitropyridin-2-yl)guanidine scaffold, it may be possible to create probes that respond to changes in the local environment, such as pH or the presence of specific anions or cations. rsc.org The nitro group on the pyridine ring can also be chemically modified or replaced to tune the photophysical properties of the resulting probes. nih.gov

These next-generation probes could be designed to be "turn-on" sensors, where their fluorescence is activated upon binding to a specific target, minimizing background signal. rsc.org Such probes could be used for a variety of applications, including the imaging of specific ions or small molecules within cells, or as labels for proteins to study their localization and dynamics. nih.govacs.org The development of N-(5-Nitropyridin-2-yl)guanidine-based probes holds the potential to provide powerful new tools for elucidating the intricacies of biological systems. rsc.org

Q & A

Q. Basic Research Focus

- Methodological Approach :

- Route Selection : Utilize nucleophilic substitution or condensation reactions between 5-nitropyridine-2-amine and cyanamide derivatives under controlled pH (e.g., acidic or basic conditions). Evidence from structurally similar guanidine syntheses suggests yields >80% can be achieved by optimizing stoichiometry and temperature .

- Purification : Employ column chromatography with polar solvents (e.g., ethyl acetate/methanol gradients) or recrystallization from ethanol/water mixtures to isolate the product. Monitor purity via TLC or HPLC .

- Critical Parameters : Reaction time (12–24 hours), temperature (60–80°C), and exclusion of moisture to prevent hydrolysis of intermediates .

What crystallographic challenges arise in resolving the structure of N-(5-Nitropyridin-2-yl)guanidine derivatives?

Q. Advanced Research Focus

- Key Challenges :

- Crystal Quality : Ensure single crystals are grown via slow evaporation from DMF or DMSO, as nitro groups often induce twinning or disorder .

- Refinement : Use SHELXL for high-resolution data (e.g., monoclinic P21/c space group with Z = 4). Address hydrogen bonding networks (N–H⋯O/N) and π–π stacking (centroid distances ~3.6–3.7 Å) that complicate electron density maps .

- Parameters to Report : Unit cell dimensions (e.g., Å, Å, Å, ), R-factor convergence (<0.04), and anisotropic displacement parameters for nitro groups .

Which spectroscopic techniques are most effective for characterizing functional groups in N-(5-Nitropyridin-2-yl)guanidine?

Q. Basic Research Focus

- Methodological Recommendations :

- NMR : H NMR in DMSO- identifies guanidine NH protons (δ 6.8–8.5 ppm as broad signals) and aromatic protons (δ 8.5–9.0 ppm for pyridine ring) . C NMR confirms nitropyridine carbons (δ 124–158 ppm) and guanidine C=N (δ 158–160 ppm) .

- IR : Detect NH stretches (~3380–3460 cm), C=N vibrations (~1636 cm), and nitro group bands (~1280 cm for N–O) .

- MS : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H] at 259 m/z for related compounds) and fragmentation patterns .

How can reaction mechanisms involving N-(5-Nitropyridin-2-yl)guanidine be studied computationally and experimentally?

Q. Advanced Research Focus

- Experimental Strategies :

- Computational Tools :

What methodologies assess the bioactivity of N-(5-Nitropyridin-2-yl)guanidine derivatives?

Q. Advanced Research Focus

- In Vitro Assays :

- Antimicrobial Screening : Use microbroth dilution (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .

- Enzyme Inhibition : Test against acetylcholinesterase (Alzheimer’s models) or kinase targets (cancer) via colorimetric assays (e.g., Ellman’s reagent) .

- In Silico Studies :

- Docking : Autodock Vina to predict binding affinities to target proteins (e.g., PARP-1 or topoisomerase II) .

- ADMET Prediction : SwissADME or ProTox-II to evaluate pharmacokinetic and toxicity profiles .

How can thermal decomposition pathways of N-(5-Nitropyridin-2-yl)guanidine be analyzed?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.